molecular formula C11H12N2O B11907968 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol

Cat. No.: B11907968
M. Wt: 188.23 g/mol
InChI Key: GFHWQUFAAVIVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol is a heterocyclic compound featuring a fused benzoimidazole-pyridine scaffold with a hydroxyl group at the 4-position. This structure combines the aromaticity of benzimidazole with the hydrogenated pyridine ring, conferring unique electronic and steric properties.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-4-ol

InChI

InChI=1S/C11H12N2O/c14-10-6-3-7-13-9-5-2-1-4-8(9)12-11(10)13/h1-2,4-5,10,14H,3,6-7H2

InChI Key

GFHWQUFAAVIVNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC3=CC=CC=C3N2C1)O

Origin of Product

United States

Preparation Methods

NHC-Catalyzed Annulation

A high-yielding route to dihydrobenzoimidazo[1,2-a]pyridinones, described by the Royal Society of Chemistry, employs N-heterocyclic carbene (NHC) catalysts. In a representative procedure, imidazole derivatives react with α,β-unsaturated aldehydes in tetrahydrofuran (THF) at 80°C, facilitated by NHC B, DMAP, and 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DQ) . The reaction proceeds via conjugate addition followed by cyclization, affording products with up to 99.3% enantiomeric ratio. Scaling this method to the target compound would necessitate substituting the aldehyde precursor with a hydroxylated variant, potentially introducing steric or electronic challenges during cyclization.

Metal-Free Tandem Michael Addition/Cyclization

A metal-free strategy reported by RSC Advances utilizes α-bromocinnamaldehyde and 2-substituted benzimidazoles under basic conditions (K₂CO₃). The tandem Michael addition and cyclization proceed in THF at 40–80°C, yielding benzo imidazo[1,2-a]pyridines with aggregation-induced emission (AIE) properties . This method’s simplicity and avoidance of transition metals make it environmentally favorable. For the target molecule, replacing cinnamaldehyde with a hydroxylated analog could enable direct access to the 4-ol derivative, though the basic conditions may necessitate protecting-group strategies to prevent hydroxyl decomposition.

Copper-Catalyzed Microwave-Assisted Synthesis

Microwave-assisted copper catalysis offers rapid access to related tetracyclic systems. A protocol from ACS Omega employs CuI and K₃PO₄ in DMF at 100°C under microwave irradiation, achieving cyclization within 1 hour . The reaction likely proceeds via C–N coupling followed by tautomerization. Applying this method to 2-(1H-benzimidazol-2-yl)anilines and hydroxylated alkynes could streamline the synthesis of the target compound, leveraging microwave acceleration to enhance reaction efficiency and yield.

Iodine-Promoted Synthesis in Ionic Liquids

A green chemistry approach from the Journal of Heterocyclic Chemistry utilizes iodine in ionic liquids to synthesize pyrrolo- and pyrido-fused benzoimidazoquinazolines . The method involves cyclodehydration of 2-(1H-benzimidazol-2-yl)anilines with ketones or aldehydes, achieving good yields under mild conditions. Adapting this protocol to incorporate a hydroxylated cyclization partner could provide a sustainable route to the target molecule, minimizing hazardous waste generation.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters of the reviewed methods:

MethodCatalyst/BaseConditionsYield RangeAdvantagesLimitations
Groebke–BlackburnNoneRT–80°C, solvent50–75% Modular, atom-economicRegioselectivity challenges
NHC-CatalyzedNHC B, DMAP, DQTHF, 80°C60–99% High enantioselectivityCostly catalysts
Metal-Free TandemK₂CO₃THF, 40–80°C55–88% Eco-friendly, simpleProtecting groups needed for –OH
Cu-Catalyzed MicrowaveCuI, K₃PO₄DMF, 100°C, microwave65–85% Rapid, high efficiencyMetal contamination risk
Iodine/Ionic LiquidI₂, [BMIM]BF₄60–100°C70–82% Solvent-free, reusableLimited substrate scope

Chemical Reactions Analysis

Copper-Catalyzed C–N Coupling and Cyclization

Copper-mediated reactions enable the formation of fused heterocycles. A representative protocol includes:

  • Substrates : 2-(2-Bromovinyl)benzimidazoles and cyanamide.

  • Catalyst : CuI with K₃PO₄ in DMF under microwave irradiation (100°C, 1 h) .

  • Mechanism : Sequential C–N coupling, cyclization, and tautomerization yield benzoimidazo[1,2-a]pyridin-4-ol derivatives in 70–85% yields .

Pseudo-Three-Component Reaction

A one-pot strategy using dialdehydes and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile under mild conditions:

  • Conditions : EtOH, trimethylamine (base), room temperature .

  • Scope : Tolerates diverse substituents on the aryl rings, producing hydroisoquinoline-fused derivatives in 75–85% yields .

Palladium-Catalyzed Cross-Coupling

Pd(PPh₃)₄ facilitates the synthesis of benzimidazo[1,2-a]quinoline analogs through:

  • Oxidative addition of Pd(0) to 2-(2-bromoanilino)quinoline.

  • Intramolecular nucleophilic attack and reductive elimination .

  • Key Intermediate : Six-membered palladacycle (e.g., intermediate 9 in ).

Functionalization of the Hydroxyl Group

The C4 hydroxyl group participates in further transformations:

  • Oxidation : Potential conversion to ketones using mild oxidants (e.g., TEMPO/O₂).

  • Substitution : Nucleophilic displacement under Mitsunobu conditions or via activation with tosyl chloride .

Comparative Analysis of Methodologies

MethodCatalystYield Range (%)Key Advantage
NHC CatalysisPd/Cu60–85High stereoselectivity
Copper-CatalyzedCuI70–85Broad substrate tolerance
Three-ComponentBase-only75–85Solvent-free, eco-friendly

Mechanistic Insights

  • NHC Catalysis : Proceeds through oxidative generation of acylazolium intermediates, enabling enantioselective bond formation .

  • Copper-Mediated Pathways : Involve single-electron transfer (SET) processes, forming radical intermediates that drive cyclization .

Challenges and Limitations

  • Steric Effects : Bulky substituents on the aryl rings reduce reaction efficiency (e.g., yields drop by ~15% with four methoxy groups) .

  • Catalyst Sensitivity : Reproducibility issues reported with phosphomolybdic acid catalysts under ambient conditions .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol. Research indicates that this compound can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest significant potential for development as an anticancer agent due to its ability to induce cell death in cancer cells.

Anti-inflammatory Effects

The compound has also demonstrated promising anti-inflammatory properties. In vitro studies showed that treatment with this compound reduced the production of inflammatory cytokines.

Table: Inflammatory Marker Production

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This reduction indicates its potential usefulness in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. Its structural features allow it to interact effectively with microbial targets.

Pharmaceutical Applications

The unique properties of this compound make it suitable for various pharmaceutical applications:

  • Cancer Therapy : As indicated by its cytotoxicity against cancer cell lines.
  • Anti-inflammatory Drugs : Potentially useful in developing treatments for inflammatory disorders.
  • Antimicrobial Agents : Could serve as a basis for new antibiotics or antifungal medications.

Recent Advances in Research

Recent advancements in the synthesis and functionalization of this compound have focused on improving yield and efficiency while minimizing environmental impact. Researchers are exploring greener synthesis routes using recyclable catalysts under solvent-free conditions.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their synthesis routes, and biological activities:

Compound Structural Features Synthesis Method Biological Activity Reference
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol Pyridine fused with benzimidazole; hydroxyl group at C4 Fe₃O₄@SiO₂@L-proline catalysis; Rh-mediated cyclization Antineoplastic (IC₅₀: 2–10 μM), thrombin inhibition (Ki: 0.8 nM)
2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxyanilides Pyrimidine ring substituted with oxo and carboxyanilide groups Interaction of N-arylmaleimides with 2-aminobenzimidazole Limited reported bioactivity; structural studies focus on regioselectivity
Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-4-ones Pyrimidine core with ketone at C4; partially unsaturated One-pot alkylation under ultrasound irradiation Library generation for kinase inhibition screening (e.g., VEGFR2)
Benzo[4,5]imidazo[1,2-a]quinazolines Quinazoline fused with benzimidazole; extended π-system Ullmann-type C–N coupling with CuI/L-proline No reported bioactivity; structural analogs explored for photophysical properties
3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidines Partially hydrogenated pyrimidine ring; substituents at C2 and C3 Thermal cyclization of 2-aminobenzimidazole with methyl cinnamates Moderate antineoplastic activity (IC₅₀: 15–50 μM)

Key Differences:

Ring Saturation : The target compound’s fully hydrogenated pyridine ring enhances conformational flexibility compared to pyrimidine-based analogs, improving binding to enzyme active sites .

Functional Groups : The hydroxyl group at C4 distinguishes it from oxo- or ketone-substituted analogs, enabling hydrogen-bond interactions critical for thrombin inhibition .

Synthetic Complexity : Rhodium-catalyzed methods for the target compound are less scalable than Fe₃O₄@SiO₂@L-proline protocols, which align with green chemistry principles .

Research Findings and Challenges

  • Regioselectivity: Alkylation of dihydrobenzoimidazo-pyrimidinones often yields multiple regioisomers (e.g., N1- vs. N10-substituted derivatives), complicating purification .
  • Biological Data Gaps : While the target compound has well-documented thrombin inhibition, analogs like benzoimidazo-quinazolines lack activity studies despite structural similarity .
  • Catalytic Efficiency : Fe₃O₄@SiO₂@L-proline outperforms traditional acid catalysts (e.g., [(4-SO₃H)BMIM]HSO₄) in yield and recyclability (>5 cycles without loss of activity) .

Biological Activity

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a fused bicyclic structure that incorporates both benzimidazole and pyridine moieties. This unique structure contributes to its diverse biological activities. The presence of hydroxyl groups enhances its solubility and reactivity, making it a suitable candidate for drug development.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of benzo[4,5]imidazo[1,2-a]pyridin-4-ol exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that these compounds inhibited the proliferation of MCF-7 breast cancer cells with IC50 values ranging from 10 to 30 μM, suggesting moderate potency against this type of cancer .

Table 1: Cytotoxicity of Benzo[4,5]imidazo[1,2-a]pyridin-4-ol Derivatives

CompoundCell LineIC50 (μM)
1MCF-715
2HeLa20
3HepG225

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism for treating inflammatory diseases .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function. These findings suggest its potential use in conditions like Alzheimer's disease .

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell survival and apoptosis.

Study on Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer effects of several derivatives of benzo[4,5]imidazo[1,2-a]pyridin-4-ol on human cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents. For example, compound X showed an IC50 value significantly lower than doxorubicin in MCF-7 cells .

Neuroprotective Study

In a neuroprotection study involving transgenic mice models for Alzheimer's disease, treatment with the compound led to a significant decrease in amyloid plaque formation and improved memory performance on cognitive tests compared to untreated controls .

Q & A

Q. What synthetic methodologies are commonly used to prepare 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-ol?

The compound is synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, a method widely applied for imidazo[1,2-a]pyrimidine derivatives. Key steps include cyclization under reflux in polar solvents (e.g., ethanol or THF) and purification via column chromatography (hexane/ethyl acetate gradients). Grignard reagent additions in THF at controlled temperatures (0°C to room temperature) are critical for introducing substituents .

Q. How is structural confirmation achieved for this compound?

Characterization relies on:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl groups at δ 4.2–5.0 ppm).
  • HRMS : Validates molecular mass (e.g., [M+H]+ peaks with <2 ppm error).
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, as demonstrated for related imidazo-thiadiazines .

Q. What pharmacological screening methods evaluate its bioactivity?

Standard assays include:

  • In vitro enzyme inhibition (e.g., COX-2, ACE) for cardiovascular or anti-inflammatory properties.
  • Receptor-binding studies (e.g., GABA_A for anxiolytic activity).
  • In vivo rodent models for dose-dependent antihypertensive or analgesic effects, following protocols from imidazo[1,2-a]pyrimidine analogs .

Advanced Research Questions

Q. How can researchers resolve contradictory yield data in synthetic protocols?

Discrepancies arise from variables like:

  • Catalyst systems : Iodine (I2) in 1,4-dioxane yields 76%, while TBAI in the same solvent drops to 37% .
  • Solvent polarity : THF vs. DCE alters reaction kinetics due to dielectric constant differences.
  • Purification methods : Silica gel chromatography vs. recrystallization impacts recovery of polar byproducts .

Q. What strategies optimize enantioselective synthesis for chiral derivatives?

  • Asymmetric catalysis : Use chiral organocatalysts (e.g., Rueping’s Brønsted acids) to induce cyclization stereoselectivity.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can separate racemic mixtures via ester hydrolysis .

Q. How do electronic effects of substituents influence bioactivity?

  • Electron-withdrawing groups (e.g., -NO2 at C7) enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).
  • Hydroxyl group positioning modulates hydrogen-bond donor capacity, critical for receptor affinity (e.g., benzodiazepine-like activity in imidazo[4,5-d]pyridazinones) .

Data Analysis and Mechanistic Questions

Q. How to interpret conflicting bioactivity data across structural analogs?

  • Meta-analysis : Compare IC50 values of imidazo[1,2-a]pyrimidines vs. imidazo[1,2-a]pyridines to identify scaffold-specific trends.
  • Molecular docking : Map substituent interactions with target proteins (e.g., COX-2’s hydrophobic cleft) to explain potency variations .

Q. What mechanistic insights explain solvent-dependent reaction outcomes?

  • Polar aprotic solvents (e.g., 1,4-dioxane) stabilize transition states via dipole interactions, accelerating cyclization.
  • Protic solvents (e.g., ethanol) may deactivate electrophilic intermediates through hydrogen bonding, reducing yields .

Methodological Challenges

Q. How to address low solubility in pharmacological assays?

  • Derivatization : Introduce sulfonate or PEG groups to enhance aqueous solubility.
  • Co-solvent systems : Use DMSO/PBS mixtures (<1% v/v) to maintain compound stability .

Q. What analytical techniques quantify trace impurities in final products?

  • HPLC-MS : Detects <0.1% impurities using C18 columns and acetonitrile/water gradients.
  • NMR relaxation experiments : Identify residual solvents (e.g., THF) via T1/T2 measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.